盐酸苄基高薇草胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzyl homoveratrylamine derivatives involves complex organic reactions. For example, García-López et al. (2012) demonstrated the synthesis of unnatural amino acid derivatives through sequential insertion of benzyne and CO into the Pd-C bond of ortho-palladated derivatives of homoveratrylamine, resulting in enlarged eight-membered palladacycles (García-López et al., 2012). Similarly, another study focused on synthesizing ten-membered N-heterocycles through the insertion of two molecules of benzyne (Oliva-Madrid et al., 2013).

Molecular Structure Analysis

Research on benzyl homoveratrylamine derivatives often includes X-ray diffraction (XRD) characterization to elucidate their molecular structures. For example, the synthesis and XRD characterization of a ten-membered palladacycle derived from homoveratrylamine revealed insights into its complex structure (Oliva-Madrid et al., 2013).

Chemical Reactions and Properties

Benzyl homoveratrylamine hydrochloride participates in various chemical reactions, leading to the formation of novel compounds. For instance, the compound's interaction with benzyne facilitates the creation of enlarged or extended palladacycles with potential applications in synthesizing amino acid derivatives and biaryls containing alkylamino and carboxymethyl substituents (García-López et al., 2012).

Physical Properties Analysis

The physical properties of benzyl homoveratrylamine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in organic synthesis and material science. However, detailed studies focusing exclusively on these aspects are scarce and warrant further investigation.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of benzyl homoveratrylamine hydrochloride, are foundational for its utility in organic chemistry. The compound's ability to form stable intermediates and participate in complex reactions like sequential insertion processes underscores its versatility (Oliva-Madrid et al., 2013).

科学研究应用

细胞内钙活动: Bourlot 等人 (1998) 的一项研究探索了取代的 1,4-苯并恶嗪,其中包括高薇草胺作为一种成分。他们发现具有高薇草胺基部分的化合物在影响细胞内钙活动方面表现出优异的效力,表明在细胞信号传导和药理学中具有潜在应用 (Bourlot 等人,1998).

N-杂环的合成: Oliva-Madrid 等人 (2013) 的研究证明了高薇草胺在合成十元环 N-杂环中的应用。这是通过将苯炔插入高薇草胺的邻位钯化衍生物的 Pd-C 键中来实现的。这项研究有助于合成化学,特别是在复杂环状结构的创建中 (Oliva-Madrid 等人,2013).

电化学还原研究: Krishnan 等人 (1976) 研究了苯甲腈电还原为邻苯乙胺,详细介绍了一种新技术,该技术可能与化学合成和工业应用相关。本研究提供了对涉及与高薇草胺相关的化合物的电化学过程的见解 (Krishnan 等人,1976).

分光光度试剂: Majumdar 和 Das (1966) 的一项研究考察了与高薇草胺结构相似的芳香族羟胺作为钒测定的分光光度试剂。这项研究对于分析化学非常重要,特别是在为特定金属开发灵敏检测方法方面 (Majumdar & Das, 1966).

药物合成与评价: Sugimoto 等人 (1990) 合成了一系列哌啶衍生物,其中包括与高薇草胺相关的结构,以评估其抗乙酰胆碱酯酶活性。这项研究与治疗剂的开发相关,特别是针对阿尔茨海默病等疾病 (Sugimoto 等人,1990).

未来方向

属性

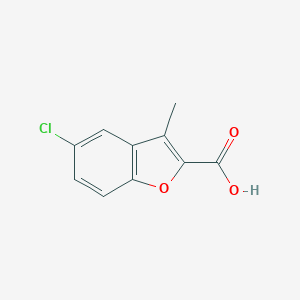

IUPAC Name |

N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c1-19-16-9-8-14(12-17(16)20-2)10-11-18-13-15-6-4-3-5-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGJZQQFEBNHQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933056 |

Source

|

| Record name | N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl homoveratrylamine hydrochloride | |

CAS RN |

1472-54-4 |

Source

|

| Record name | Phenethylamine, N-benzyl-3,4-dimethoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)

![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)